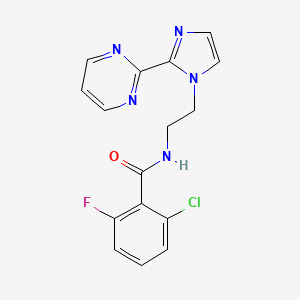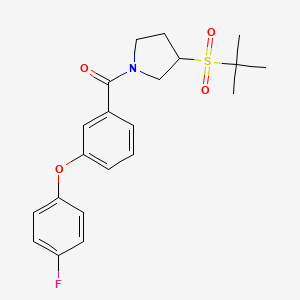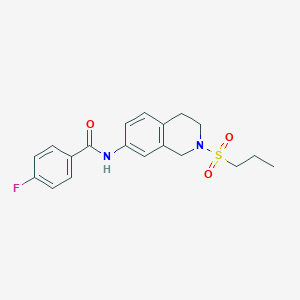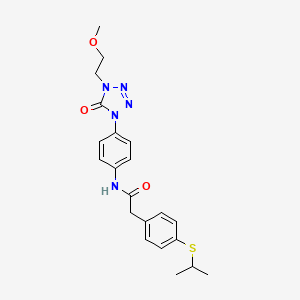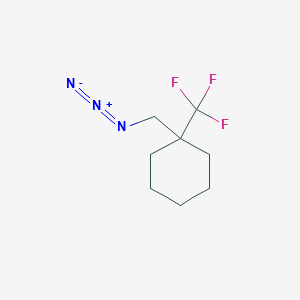![molecular formula C13H12N2OS B2394420 2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime CAS No. 477885-92-0](/img/structure/B2394420.png)
2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime is a chemical compound with the molecular formula C13H12N2OS It is a derivative of nicotinaldehyde, where the aldehyde group is modified with an oxime group and a sulfanyl group attached to a 4-methylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime typically involves the following steps:
Formation of 2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde: This intermediate can be synthesized by reacting 2-chloronicotinaldehyde with 4-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Oximation: The aldehyde group of 2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde is then converted to the oxime by reacting with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction is typically performed in an aqueous or alcoholic medium.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted nicotinaldehyde oxime derivatives.
Applications De Recherche Scientifique
2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its potential binding affinity with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, while the sulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde: The precursor to the oxime, lacking the oxime group.
2-[(4-Methylphenyl)sulfanyl]pyridine: A similar compound with a pyridine ring instead of a nicotinaldehyde moiety.
4-Methylthiophenol: The starting material for the synthesis of the sulfanyl group.
Uniqueness
2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime is unique due to the presence of both the oxime and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its similar compounds.
Propriétés
IUPAC Name |
(NE)-N-[[2-(4-methylphenyl)sulfanylpyridin-3-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-10-4-6-12(7-5-10)17-13-11(9-15-16)3-2-8-14-13/h2-9,16H,1H3/b15-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOKAAQADGLOJY-OQLLNIDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

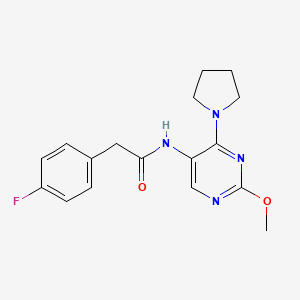
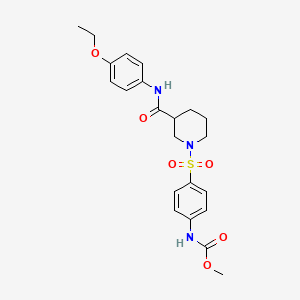
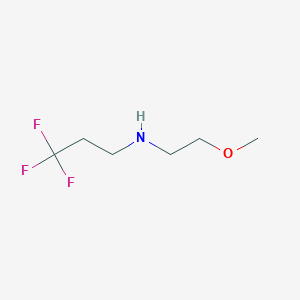

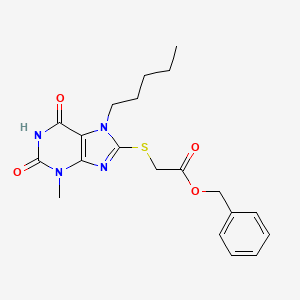
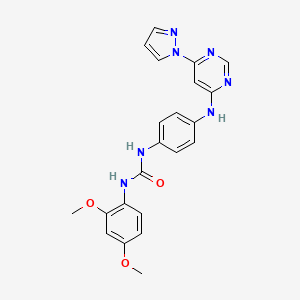
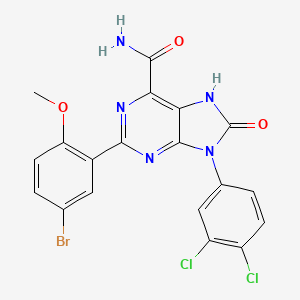
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid](/img/structure/B2394351.png)
